3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one
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Overview
Description
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyphenol with 4-methylbenzyl bromide to form an ether linkage. This intermediate is then subjected to cyclization with appropriate reagents to form the chromen-4-one core structure. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(4-Methoxy-2-methylphenyl)-2-butenoic acid
Uniqueness
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of ethoxy and methylphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
RJZLCNDQEASEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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